molecular formula C22H25N5O2S B12162265 N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12162265
M. Wt: 423.5 g/mol
InChI Key: FXZUKJCZIIMXJB-UCQKPKSFSA-N
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Description

4-methylbenzylthioacetamide , is an organic compound. Let’s explore its properties, synthesis, and applications.

Preparation Methods

The synthesis of 4-methylbenzylthioacetamide typically involves the reaction of benzylamine with thionyl chloride. Here are the steps:

  • Benzylamine is slowly added to sulfuryl chloride (SOCl₂) at low temperatures.
  • The reaction temperature gradually increases to room temperature while stirring.
  • After a certain period, the reaction mixture is washed with cold water to remove excess sulfuryl chloride, followed by purification using alcohol.

Chemical Reactions Analysis

    Reactivity: 4-methylbenzylthioacetamide contains both a sulfonamide functional group and an aromatic amine group. It is a volatile liquid, soluble in water, and readily dissolves in most organic solvents.

    Common Reactions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

4-methylbenzylthioacetamide finds applications in various fields:

    Photocuring Agent: It serves as a photocuring agent, used in the solidification of photosensitive resins.

    Chemical Research: Researchers explore its reactivity and applications in synthetic chemistry.

    Biological Studies: It may have biological activity, warranting further investigation.

Mechanism of Action

The exact mechanism by which 4-methylbenzylthioacetamide exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

    Similar Compounds: While 4-methylbenzylthioacetamide is unique, other related compounds include

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(Z)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O2S/c1-4-27-21(17-12-10-16(3)11-13-17)25-26-22(27)30-15-20(28)24-23-14-18-8-6-7-9-19(18)29-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14-

InChI Key

FXZUKJCZIIMXJB-UCQKPKSFSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2OCC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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